![molecular formula C7H6ClFO2 B1451326 6-Chloro-2-fluoro-3-methoxyphenol CAS No. 1017777-74-0](/img/structure/B1451326.png)
6-Chloro-2-fluoro-3-methoxyphenol
Overview
Description
6-Chloro-2-fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H6ClFO2 and a molecular weight of 176.57 g/mol .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-fluoro-3-methoxyphenol is1S/C7H6ClFO2/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3,10H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
6-Chloro-2-fluoro-3-methoxyphenol is a solid compound . It has a molecular weight of 176.57 g/mol .Scientific Research Applications
1. Building Blocks for Bioactive Natural Products Phenol derivatives like 6-Chloro-2-fluoro-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with biological activity, which can be used in the development of new drugs and therapies .
Conducting Polymers
These phenol derivatives can also be used in the synthesis of conducting polymers . Conducting polymers have a wide range of applications, including in the production of electronic devices, sensors, and energy storage systems .
Plastics Industry
In the plastics industry, m-aryloxy phenols are used due to their ability to improve the thermal stability and flame resistance of materials . This makes them valuable in the production of high-performance plastics .
Adhesives and Coatings
M-aryloxy phenols, including 6-Chloro-2-fluoro-3-methoxyphenol, are used in the production of adhesives and coatings . Their unique properties can enhance the performance of these products .
Antioxidants
These compounds have potential biological activities, including acting as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Ultraviolet Absorbers and Flame Retardants
M-aryloxy phenols can be used as ultraviolet absorbers, protecting materials from the harmful effects of UV radiation . They can also act as flame retardants, reducing the flammability of materials .
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P280 (Wear protective gloves/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJWCVCQBLADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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